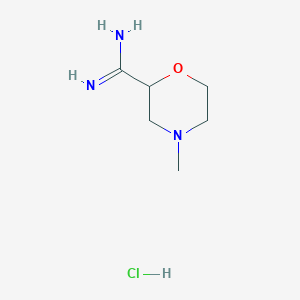
1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride
Descripción general
Descripción
1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride, also known as 2,6-Dimethylphenethylamine hydrochloride, is a synthetic compound that has been used in scientific research and laboratory experiments. It is an aromatic amine, with a molecular weight of 175.64 g/mol. 2,6-Dimethylphenethylamine hydrochloride is a white crystalline powder, with a melting point of 156-157°C.
Aplicaciones Científicas De Investigación
- Scientific Field : Biomedicine
- Summary of Application : The compound 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764), which has a similar structure to β-phenylethylamine or tyramine, was discovered as an agonist for the trace amine-associated receptor 1 (TAAR1). This receptor is a target for the treatment of psychotic disorders .
- Methods of Application : An in-house library of about 1000 compounds was screened for agonistic activity towards TAAR1. The screening yielded two closely related hits displaying EC50 values in the upper submicromolar range .
- Results : Compound 62 (LK00764) demonstrated notable efficacy in schizophrenia-related in vivo tests such as MK-801-induced hyperactivity and spontaneous activity in rats, locomotor hyperactivity of dopamine transporter knockout (DAT-KO) rats, and stress-induced hyperthermia .
- Scientific Field : Bioprocess and Biosystems Engineering
- Summary of Application : Transaminases capable of carrying out chiral selective transamination of 1-(3-methylphenyl)ethan-1-one to (1R)-(3-methylphenyl)ethan-1-amine were screened .
- Methods of Application : The variables such as enzyme loading, substrate loading, temperature, and pH for development of process displaying maximum conversion with good product formation and higher yield were optimized .
- Results : In the final optimized reaction, ATA-025 showed the highest 99.22±2.61% conversion, 49.55 g/L product formation, with an actual product recovery of 38.16 g corresponding to a product yield 77.03±1.01% with respect to the product formed after reaction .
Application in Psychotic Disorders Treatment
Application in Chiral Selective Synthesis
- Scientific Field : Green Chemistry
- Summary of Application : The identification and use of robust transaminases from a household drain metagenome. Transaminases remain one of the most promising biocatalysts for use in chiral amine synthesis .
- Methods of Application : The identification, cloning, and screening of 29 novel transaminases from a household drain metagenome. The most promising enzymes were fully characterised and the effects of pH, temperature, amine donor concentration, and co-solvent determined .
- Results : Several enzymes demonstrated good substrate tolerance as well as an unprecedented robustness for a wild-type transaminase .
- Scientific Field : Chemical Communications
- Summary of Application : A new colorimetric method has been developed to screen transaminases using an inexpensive amine donor .
- Methods of Application : The assay is sensitive, has a low level of background coloration, and can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .
- Results : The method provides a rapid and sensitive way to screen transaminases .
Application in Biocatalyst Discovery
Application in High-Throughput Screening
- Scientific Field : Pharmacology
- Summary of Application : The discovery of a new compound, 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163), which acts as an agonist for the trace amine-associated receptor 1 (TAAR1). This receptor is a target for the treatment of psychotic disorders .
- Methods of Application : A set of analogs was synthesized based on a 4-(2-aminoethyl)piperidine core. The most active compounds were evaluated in vivo using the dopamine transporter knockout (DAT-KO) rat model of dopamine-dependent hyperlocomotion .
- Results : Out of four compounds, only AP163 displayed a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats .
- Scientific Field : Organic Chemistry
- Summary of Application : The compound 1-(2,6-Dimethylphenyl)ethanone is used in various chemical reactions. It’s a versatile reagent that can be used to synthesize a wide range of organic compounds .
- Methods of Application : The specific methods of application depend on the reaction being carried out. Typically, 1-(2,6-Dimethylphenyl)ethanone would be combined with other reagents under specific conditions to yield the desired product .
- Results : The results would depend on the specific reaction being carried out. In general, 1-(2,6-Dimethylphenyl)ethanone can be used to synthesize a wide range of organic compounds .
Application in Drug Discovery
Application in Chemical Synthesis
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-7-5-4-6-8(2)10(7)9(3)11;/h4-6,9H,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVDNTMMKLGBLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7,8,11-Triazatricyclo[6.4.0.0,2,6]dodeca-1,6-diene](/img/structure/B1430712.png)

![2-[5-(Methoxymethyl)furan-2-yl]pyrrolidine](/img/structure/B1430714.png)


![ethyl 7a-hydroxy-2-oxo-1H,2H,4aH,5H,6H,7H,7aH-cyclopenta[b]pyridine-4a-carboxylate](/img/structure/B1430717.png)


![7-Chloroimidazo[1,5-a]quinoxalin-4-ol](/img/structure/B1430720.png)
![(2,2-Difluoroethyl)(methyl)[2-(methylamino)ethyl]amine dihydrochloride](/img/structure/B1430722.png)


